N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide, commonly referred to as B4, belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. These compounds have drawn significant interest due to their confirmed biological and pharmacological activities . B4 exhibits promising potential in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes:: B4 can be synthesized through the following steps:
Formation of 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide (Intermediate):
Amidation Reaction:
Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, purification, and isolation techniques. specific industrial methods for B4 are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
B4 undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
B4 finds applications in:
Mechanism of Action
B4’s effects are mediated through:
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
B4 stands out due to its unique combination of structural features. Similar compounds include:
Tris(4-bromophenyl)amine:
Other pyrazoline derivatives: Explore compounds with similar heterocyclic structures.
Properties
Molecular Formula |
C17H13BrN2O3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-15-5-3-2-4-13(15)17(21)19-16-10-14(20-23-16)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,21) |
InChI Key |
PYOWCAJIQBJMRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.